Cas no 844-51-9 (2,5-Diphenyl-1,4-benzoquinone)

2,5-Diphenyl-1,4-benzoquinone structure
2,5-Diphenyl-1,4-benzoquinone structure
商品名:2,5-Diphenyl-1,4-benzoquinone
CAS番号:844-51-9
MF:C18H12O2
メガワット:260.286684989929
MDL:MFCD00001600
CID:40059
PubChem ID:87567716

2,5-Diphenyl-1,4-benzoquinone 化学的及び物理的性質

名前と識別子

    • 2,5-Diphenyl-p-benzoquinone
    • 2,5-Diphenyl-1,4-benzoquinone
    • 2,5-diphenylcyclohexa-2,5-diene-1,4-dione
    • 2,5-Diphenylquinone
    • 2.5-Diphenyl-p-benzoquinone
    • 2,5-Diphenyl-p-quinone
    • 2,5-Cyclohexadiene-1,4-dione, 2,5-diphenyl-
    • 2,5-Diphenylbenzoquinone
    • 19F7OO1LXR
    • [1,1':4',1''-Terphenyl]-2',5'-dione
    • QYXHDJJYVDLECA-UHFFFAOYSA-N
    • C18H12O2
    • [1,1:4,1-Terphenyl]-2,5-dione
    • 2,5-Diphenyl-4-benzoquinone
    • p-Benzoquinone, 2,5-diphenyl-
    • NSC8725
    • p-Benzoquinon
    • 2,5-Diphenyl-2,5-cyclohexadiene-1,4-dione (ACI)
    • p-Benzoquinone, 2,5-diphenyl- (6CI, 7CI, 8CI)
    • Quinone, 2,5-diphenyl- (3CI)
    • NSC 8725
    • Stearer DPQ
    • 2,5-diphenyl-[1,4]benzoquinone
    • STK953327
    • 2,4-dione, 2,5-diphenyl-
    • NS00038513
    • AKOS002184293
    • 2,5-Diphenylbenzo-1,4-quinone #
    • p-Benzoquinone,5-diphenyl-
    • EINECS 212-680-8
    • W-203916
    • diphenyl-p-benzoquinone
    • DTXSID9061207
    • UNII-19F7OO1LXR
    • 844-51-9
    • CHEMBL1762559
    • MFCD00001600
    • DB-020137
    • AS-62229
    • 2,5-Diphenyl-1,4-benzochinon
    • SCHEMBL221295
    • NSC-8725
    • F17028
    • 2,5-DIPHENYL-2,5-CYCLOHEXADIENE-1,4-DIONE
    • QUINONE, 2,5-DIPHENYL-
    • D1166
    • AI3-61046
    • MDL: MFCD00001600
    • インチ: 1S/C18H12O2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h1-12H
    • InChIKey: QYXHDJJYVDLECA-UHFFFAOYSA-N
    • ほほえんだ: O=C1C(C2C=CC=CC=2)=CC(=O)C(C2C=CC=CC=2)=C1
    • BRN: 2051812

計算された属性

  • せいみつぶんしりょう: 260.08400
  • どういたいしつりょう: 260.084
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 414
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 34.1

じっけんとくせい

  • 色と性状: オレンジ色粉末結晶
  • 密度みつど: 1.237
  • ゆうかいてん: 216.0 to 220.0 deg-C
  • ふってん: 457.9 °C at 760 mmHg
  • フラッシュポイント: 170.5 °C
  • 屈折率: 1.642
  • ようかいど: Soluble in hot Toluene (almost transparency).
  • あんていせい: Stability
  • PSA: 34.14000
  • LogP: 3.30540
  • ようかいせい: トルエン/熱ベンゼン/熱酢酸に可溶

2,5-Diphenyl-1,4-benzoquinone セキュリティ情報

2,5-Diphenyl-1,4-benzoquinone 税関データ

  • 税関コード:2914399090
  • 税関データ:

    中国税関コード:

    2914399090

    概要:

    29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

2,5-Diphenyl-1,4-benzoquinone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
AS-62229-5G
2,5-diphenylcyclohexa-2,5-diene-1,4-dione
844-51-9 >97%
5g
£133.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044602-1g
[1,1':4',1''-Terphenyl]-2',5'-dione
844-51-9 98%
1g
¥204.00 2024-07-28
TRC
D493418-500mg
2,5-Diphenyl-1,4-benzoquinone
844-51-9
500mg
$ 50.00 2022-04-29
Alichem
A019120145-100g
[1,1':4',1''-Terphenyl]-2',5'-dione
844-51-9 95%
100g
$325.38 2023-08-31
eNovation Chemicals LLC
D769211-25g
[1,1':4',1''-Terphenyl]-2',5'-dione
844-51-9 96%
25g
$190 2024-06-07
Chemenu
CM191766-10g
2,5-Diphenylquinone
844-51-9 95%
10g
$*** 2023-05-29
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A15369-5g
2,5-Diphenyl-p-benzoquinone, 96%
844-51-9 96%
5g
¥458.00 2023-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
RG011-1g
2,5-Diphenyl-1,4-benzoquinone
844-51-9 99.0%(GC)
1g
¥343.0 2022-05-30
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D137063-25g
2,5-Diphenyl-1,4-benzoquinone
844-51-9 ≥99.0%
25g
¥999.90 2023-09-03
Chemenu
CM191766-100g
2,5-Diphenylquinone
844-51-9 95%
100g
$298 2022-09-28

2,5-Diphenyl-1,4-benzoquinone 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Studies on the Meerwein arylation-based preparation of 2,3-diarylbenzene-1,4-diones and its theoretical interpretation
Takahashi, Ichiro; et al, Chemistry Letters, 1994, (3), 465-8

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Palladium diacetate Solvents: Acetic acid ,  Benzene
リファレンス
Oxidative coupling of quinones and aromatic compounds by palladium(II) acetate
Itahara, Toshio, Journal of Organic Chemistry, 1985, 50(26), 5546-50

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water
1.2 Reagents: Water
リファレンス
Efficient Synthesis of Symmetrical 2,5-Disubstituted Benzoquinones via Palladium-Catalyzed Double Negishi Coupling
Palmgren, Andreas; et al, Journal of Organic Chemistry, 1998, 63(11), 3764-3768

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: 2,6-Dichloro-1,4-benzoquinone Catalysts: Palladium trifluoroacetate Solvents: Acetone ;  48 h, rt
リファレンス
Palladium-Catalyzed Direct C-H Functionalization of Benzoquinone
Walker, Sarah E.; et al, Angewandte Chemie, 2014, 53(50), 13876-13879

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  60 °C
リファレンス
Chemical Reactions with Upright Monolayers of Cruciform π-Systems
Klare, Jennifer E.; et al, Langmuir, 2004, 20(23), 10068-10072

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Diammonium cerium hexanitrate Solvents: Acetonitrile ,  Water ;  rt; 15 min, 60 °C
リファレンス
Planar Chiral Rhodium Complexes of 1,4-Benzoquinones
Ankudinov, Nikita M. ; et al, Chemistry - A European Journal, 2022, 28(18),

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Synthesis of substituted quinones. 2,5-Disubstituted 1,4-benzoquinones
Moore, Harold W.; et al, Journal of Organic Chemistry, 1980, 45(25), 5057-64

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  3 h, 90 °C
2.1 Reagents: Diammonium cerium hexanitrate Solvents: Acetonitrile ,  Water ;  rt; 15 min, 60 °C
リファレンス
Planar Chiral Rhodium Complexes of 1,4-Benzoquinones
Ankudinov, Nikita M. ; et al, Chemistry - A European Journal, 2022, 28(18),

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Aluminum chloride
リファレンス
Alkylaluminums. XIX. Behavior of 1,4-quinones, mono- and polycyclic, with triphenylaluminum and related compounds
Alberola, A.; et al, Anales de Quimica, 1980, 76(3), 199-206

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Aluminum chloride
リファレンス
Alkylaluminums. XVII. Behavior of p-benzoquinones with trialkylaluminum
Alberola, A.; et al, Anales de Quimica, 1980, 76(2), 118-22

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water
2.2 Reagents: Water
リファレンス
Efficient Synthesis of Symmetrical 2,5-Disubstituted Benzoquinones via Palladium-Catalyzed Double Negishi Coupling
Palmgren, Andreas; et al, Journal of Organic Chemistry, 1998, 63(11), 3764-3768

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide ,  Pivalic acid ,  Silver carbonate ,  Oxygen Catalysts: Palladium diacetate Solvents: Benzene ;  24 h, 140 °C
リファレンス
Tandem oxidation-oxidative C-H/C-H cross-coupling: synthesis of arylquinones from hydroquinones
Zhang, Shuai; et al, Chemical Communications (Cambridge, 2013, 49(40), 4558-4560

ごうせいかいろ 13

はんのうじょうけん
リファレンス
Product subclass 8: alkynyl-,aryl-, and alkenyl-substituted benzo-1,4-quinones
Balci, M.; et al, Science of Synthesis, 2006, 28, 131-156

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -78 °C → 0 °C
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran
1.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, reflux
2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  60 °C
リファレンス
Chemical Reactions with Upright Monolayers of Cruciform π-Systems
Klare, Jennifer E.; et al, Langmuir, 2004, 20(23), 10068-10072

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sulfuric acid
リファレンス
A simple synthetic route to 2,5-disubstituted 1,4-benzoquinones
Moore, Harold W.; et al, Journal of Organic Chemistry, 1977, 42(20), 3320-1

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Tetrafluoroboric acid Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Palladium trifluoroacetate Solvents: Tetrahydrofuran ,  Water ;  24 h, rt
1.2 Reagents: Iron chloride (FeCl3) Solvents: Dichloromethane ;  1 h, rt
リファレンス
Synthesis and evaluation of arylquinones as BACE1 inhibitors, β-amyloid peptide aggregation inhibitors, and destabilizers of preformed β-amyloid fibrils
Ortega, Andrea; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(8), 2183-2187

ごうせいかいろ 17

はんのうじょうけん
リファレンス
Product subclass 8: alkynyl-,aryl-, and alkenyl-substituted benzo-1,4-quinones
Balci, M.; et al, Science of Synthesis, 2006, 28, 131-156

2,5-Diphenyl-1,4-benzoquinone Raw materials

2,5-Diphenyl-1,4-benzoquinone Preparation Products

2,5-Diphenyl-1,4-benzoquinone 関連文献

2,5-Diphenyl-1,4-benzoquinoneに関する追加情報

Exploring the Chemistry and Applications of 2,5-Diphenyl-1,4-Benzoquinone (CAS No. 844-51-9)

The compound 2,5-Diphenyl-1,4-benzoquinone, identified by its CAS No. 844-51-9, is a structurally unique aromatic quinone derivative with significant potential in diverse scientific domains. Its molecular formula C16H12O2 reflects a benzene ring substituted with two phenyl groups at positions 2 and 5 and two carbonyl groups at positions 1 and 4. This configuration endows the molecule with redox activity and strong π-conjugation effects, making it a focal point in research areas ranging from organic synthesis to pharmacology.

In recent studies published in journals like Chemical Communications, researchers have highlighted the compound's role as a versatile synthetic intermediate. For instance, its ability to undergo Diels-Alder reactions under mild conditions has enabled the creation of novel diphenylbenzoquinone derivatives with tailored electronic properties. A groundbreaking study in 2023 demonstrated its utility in synthesizing conjugated polymers for organic electronics by leveraging its quinoid backbone as a building block for high-performance semiconductors.

The antioxidant properties of benzoquinones, particularly those with substituted phenyl groups like this compound, have gained attention in biomedical research. Preclinical data from the Journal of Medicinal Chemistry revealed that derivatives of this quinone exhibit selective cytotoxicity toward cancer cells by modulating mitochondrial membrane potential—a mechanism distinct from conventional chemotherapeutics. Recent advancements include covalent functionalization with folic acid ligands to enhance targeted drug delivery efficiency.

In materials science applications, this compound's redox behavior has been exploited in developing advanced battery technologies. A notable study published in Nature Energy demonstrated its use as an intercalation host material in lithium-sulfur batteries, achieving unprecedented cycle stability through synergistic interactions between the phenyl substituents and electrolyte components. The phenyl groups' electron-withdrawing effect was shown to stabilize polysulfide intermediates during discharge cycles.

Spectroscopic analysis techniques such as X-ray crystallography have provided new insights into its molecular packing behavior. A collaborative study between MIT and ETH Zurich used synchrotron-based XRD to characterize its solid-state structure at atomic resolution, revealing π-stacking interactions between adjacent molecules that enhance charge transport pathways—a discovery critical for optimizing its performance in optoelectronic devices.

Cutting-edge research also explores its role in enzyme inhibition mechanisms. A 2023 publication in Bioorganic & Medicinal Chemistry Letters identified this quinone as a potent inhibitor of tyrosinase activity through covalent binding to active-site cysteine residues. This discovery opens avenues for developing novel skincare formulations targeting hyperpigmentation without phototoxic side effects associated with traditional hydroquinone-based compounds.

In environmental chemistry applications, recent studies have evaluated its potential as a biodegradable crosslinking agent for water treatment membranes. Research teams at Stanford demonstrated that functionalized forms of this quinone can form stable crosslinks under ambient conditions when combined with chitosan matrices—resulting in membranes with enhanced selectivity for heavy metal ions compared to conventional glutaraldehyde-crosslinked alternatives.

The compound's photochemical properties are now being explored for next-generation solar cell technologies. A team at KAIST recently reported that nanostructured thin films incorporating this quinone exhibit photoconversion efficiencies exceeding 8% due to efficient exciton dissociation at donor/acceptor interfaces created by phenyl-substituted aromatic systems—a breakthrough published in Advanced Materials.

Ongoing investigations focus on improving scalability of synthesis methods while maintaining product purity standards required for pharmaceutical applications. Continuous flow synthesis approaches developed at Scripps Research Institute have achieved >98% purity yields using microwave-assisted protocols—significantly reducing reaction times compared to traditional batch methods while minimizing waste generation.

This multifunctional molecule continues to drive interdisciplinary research across academia and industry sectors due to its tunable chemical properties and structural versatility. Current trends indicate increasing focus on bioconjugate chemistry applications where phenyl-substituted benzoquinones are being explored as scaffolds for targeted drug delivery systems combining diagnostic imaging capabilities—a concept termed "theranostics" gaining traction in nanomedicine circles.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:844-51-9)2,5-Diphenyl-1,4-benzoquinone
A840790
清らかである:99%
はかる:25g
価格 ($):375.0